

Application Notes and Protocols for Thorium-230 Measurement by ICP-MS

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Compound of Interest

Compound Name: Thorium-230

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This document provides detailed application notes and protocols for the quantitative analysis of **Thorium-230** (^{230}Th) using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). The methodologies outlined are applicable to various matrices, including environmental samples, nuclear waste, and biological materials, and are intended to guide researchers in establishing robust and accurate analytical procedures.

Introduction

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique for the determination of trace and ultra-trace levels of elements.^{[1][2]} For the measurement of long-lived radionuclides like **Thorium-230**, ICP-MS offers significant advantages over traditional radiometric methods, including higher sample throughput, improved sensitivity, and the ability to perform isotopic analysis.^[3] This document details the necessary steps for sample preparation, chemical separation, and instrumental analysis to achieve precise and accurate quantification of ^{230}Th . The use of advanced ICP-MS systems, such as those with collision/reaction cells or multi-collector setups, can further enhance analytical performance by mitigating spectral interferences and improving precision.^{[4][5]}

Experimental Protocols

Sample Preparation

The primary goal of sample preparation is to bring the solid or complex liquid sample into a clear acidic solution suitable for introduction into the ICP-MS. The specific digestion procedure will vary depending on the sample matrix.

2.1.1. Water Samples:

For water samples, pre-concentration and separation are often necessary to achieve the required detection limits and remove interfering matrix components.^[6]

- Protocol:
 - Filter the water sample (typically 20 mL) through a 0.45 µm filter.^[6]
 - Acidify the sample with high-purity nitric acid (HNO₃) to a final concentration of 2-3%.
 - Utilize an automated chromatography system with a separation resin, such as UTEVA resin, for the selective retention of thorium isotopes.^{[4][6]}
 - Elute the purified thorium fraction from the resin using an appropriate eluent, ensuring compatibility with the ICP-MS introduction system.^[6]

2.1.2. Solid Samples (e.g., Soil, Sediment, Biological Tissues):

Solid samples require a more rigorous digestion procedure to completely dissolve the sample matrix and bring the thorium into solution.

- Protocol:
 - Dry the sample to a constant weight.
 - Accurately weigh a representative portion of the homogenized sample.
 - Perform ashing at a controlled temperature (e.g., 500°C) to remove organic matter.^[1]
 - The resulting ash is then subjected to acid digestion using a mixture of concentrated mineral acids, such as nitric acid (HNO₃), hydrochloric acid (HCl), and hydrofluoric acid (HF) in a microwave digestion system.

- After digestion, evaporate the sample to near dryness and reconstitute it in a dilute nitric acid solution (e.g., 10% HNO₃).[\[1\]](#)
- The final solution may require further dilution before ICP-MS analysis.[\[1\]](#)

2.1.3. Nuclear Waste Samples:

Decommissioning waste samples, such as tapes and paints, require initial thermal treatment followed by acid digestion.[\[1\]](#)

- Protocol:
 - Dry the samples at appropriate temperatures (e.g., 110°C for paint, 250-350°C for tape).[\[1\]](#)
 - Ash the dried samples at 500°C.[\[1\]](#)
 - Dissolve the resulting ash in a suitable mixture of mineral acids.[\[1\]](#)
 - Prepare the final solution in 10% HNO₃ for subsequent dilution and ICP-MS analysis.[\[1\]](#)

Chemical Separation

For complex matrices, a chemical separation step is crucial to remove isobaric interferences and reduce matrix effects. Extraction chromatography is a commonly employed technique.

- Protocol using UTEVA Resin:
 - Condition the UTEVA resin column with dilute nitric acid.
 - Load the prepared sample solution onto the column.
 - Wash the column with dilute nitric acid to remove matrix elements.
 - Elute the thorium fraction using a suitable eluent, such as dilute hydrochloric acid or a mixed acid solution.

ICP-MS Analysis

The instrumental analysis is performed using an ICP-MS system. The choice of instrument (e.g., quadrupole, sector field, MC-ICP-MS, ICP-MS/MS) will depend on the required sensitivity and precision.[3][4][5]

- Instrumental Parameters:
 - Sample Introduction: A standard nebulizer with a cyclonic spray chamber or a high-efficiency desolvating nebulizer can be used.[1]
 - Plasma Conditions: Optimize plasma gas flow (e.g., ~14 L/min), auxiliary gas flow (e.g., ~0.7 L/min), and RF power to ensure stable plasma and efficient ionization.[1]
 - Interference Reduction: Utilize a collision/reaction cell with helium or other gases to minimize molecular interferences.[4][7] For high-precision isotope ratio measurements, a multi-collector ICP-MS (MC-ICP-MS) with a pre-cell mass filter can significantly reduce tailing from adjacent peaks.[5]
 - Data Acquisition: Monitor the mass-to-charge ratio (m/z) for ^{230}Th . It is also recommended to monitor other thorium isotopes (e.g., ^{232}Th) and uranium isotopes (e.g., ^{238}U) to assess potential interferences and for isotopic ratio calculations.

Data Presentation

Quantitative data from various studies are summarized in the tables below for easy comparison.

Table 1: ICP-MS Performance for **Thorium-230** Analysis

Parameter	Value	Matrix	Instrument	Reference
Limit of Detection (LOD)	0.02 fg/mL	Water	ICP-MS/MS	[6]

Table 2: Typical ICP-MS Operating Conditions

Parameter	Setting
RF Power	1100 - 1550 W
Plasma Gas Flow	14 - 18 L/min
Auxiliary Gas Flow	0.7 - 1.2 L/min
Nebulizer Gas Flow	0.8 - 1.1 L/min
Sample Uptake Rate	0.1 - 0.4 mL/min
Detector Mode	Pulse Counting

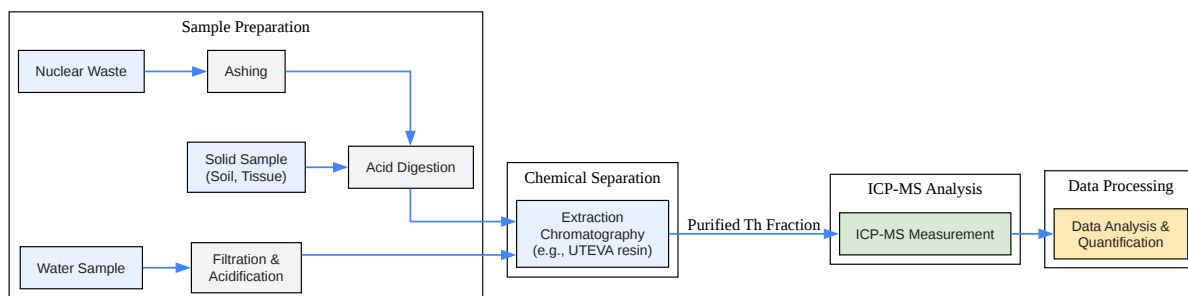
Quality Control

To ensure the accuracy and reliability of the results, a robust quality control program should be implemented.

- Calibration: Perform external calibration using certified standard solutions of thorium.
- Internal Standardization: Use an internal standard (e.g., ^{209}Bi , ^{233}U) to correct for instrumental drift and matrix effects.
- Standard Reference Materials (SRMs): Analyze certified reference materials with known concentrations of ^{230}Th to validate the method.[\[1\]](#)[\[5\]](#)
- Blanks: Analyze procedural blanks to monitor for contamination.
- Replicates: Analyze replicate samples to assess method precision.

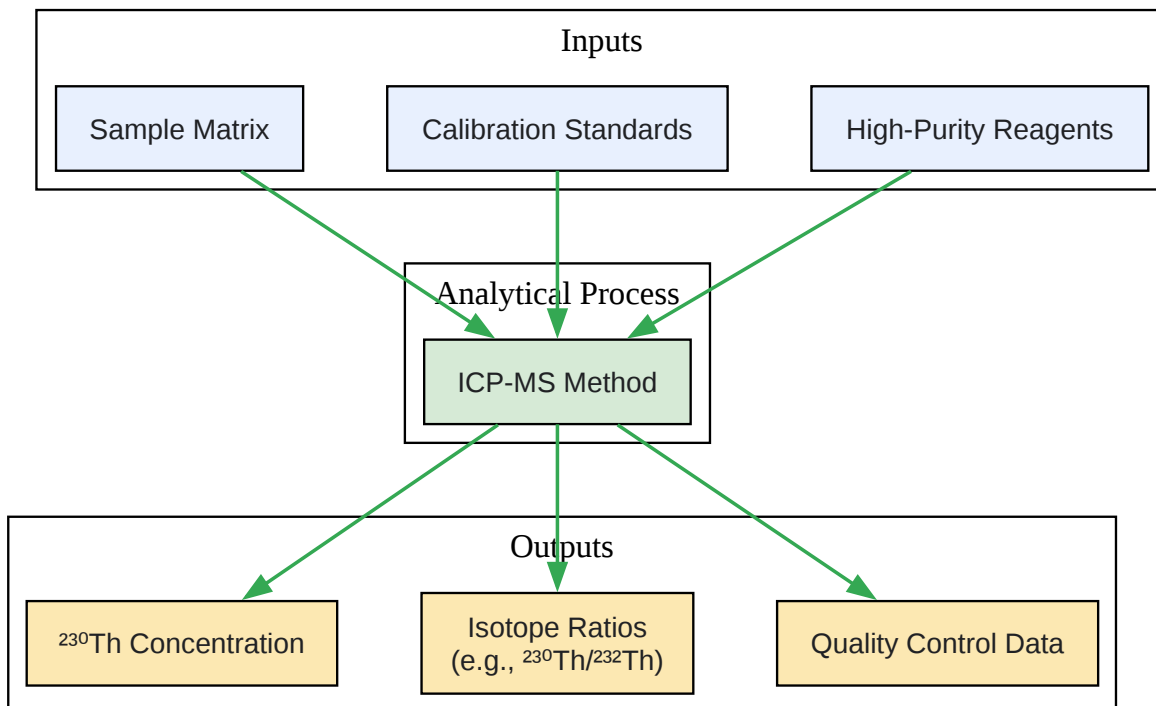
Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the ICP-MS analysis of **Thorium-230**.



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Caption: Experimental workflow for **Thorium-230** analysis.



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Caption: Logical relationships in the analytical process.

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- To cite this document: BenchChem. [Application Notes and Protocols for Thorium-230 Measurement by ICP-MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204741#icp-ms-analytical-methods-for-thorium-230-measurement]

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